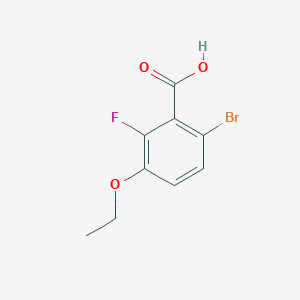

6-Bromo-3-ethoxy-2-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated benzoic acids often involves the use of starting materials that are already halogenated or the introduction of halogen atoms into the benzoic acid framework through halogenation reactions. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid was achieved by starting with 2-amino-6-fluorobenzoic acid and then introducing iodine ions through diazotization and iodosubstitution, followed by deprotection . This suggests that a similar approach could be used for the synthesis of "6-Bromo-3-ethoxy-2-fluorobenzoic acid," starting with a suitable fluorinated benzoic acid and introducing the bromo and ethoxy groups at the appropriate positions.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms, which can influence the overall geometry and electronic distribution of the molecule. For example, the lanthanide complexes discussed in one of the papers involve 2-bromine-5-methoxybenzoate ligands, which coordinate with lanthanide ions in various modes . The presence of bromine and methoxy groups in these ligands affects their binding properties and the overall structure of the complexes. This information can be extrapolated to understand how the bromo and ethoxy groups in "6-Bromo-3-ethoxy-2-fluorobenzoic acid" might influence its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of bromo-substituted benzoic acids includes their ability to undergo nucleophilic substitution reactions. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with various nucleophiles to yield different alkoxy-, propylthio-, and amino-substituted derivatives . This indicates that the bromo group in "6-Bromo-3-ethoxy-2-fluorobenzoic acid" could potentially be reactive towards nucleophiles, allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the nature and position of the substituents. The thermal properties of lanthanide complexes with bromo-substituted benzoate ligands were studied using differential scanning calorimetry, revealing solid-solid phase transitions . Additionally, the bacteriostatic activities of these complexes were evaluated, suggesting potential biological applications . These findings can provide a basis for predicting the properties of "6-Bromo-3-ethoxy-2-fluorobenzoic acid," such as its thermal behavior and possible biological activity.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- 6-Bromo-3-ethoxy-2-fluorobenzoic acid is utilized in various synthetic processes. One study describes the synthesis of related compounds, highlighting methods like bromination, hydrolysis, diazotization, and deamination under optimized conditions (Zhou Peng-peng, 2013).

- Another research outlines the selective reactions of organolithium reagents with 2-halobenzoic acids, examining how these react under different conditions, providing insights into the chemical behavior of similar compounds (Frédéric Gohier et al., 2003).

Catalysis and Industrial Applications

- A study on the cobalt-catalyzed methoxycarbonylation of bromo, fluoro, and chlorobenzenes, including compounds similar to 6-Bromo-3-ethoxy-2-fluorobenzoic acid, reveals applications in catalysis and the synthesis of various fluorobenzoic acid derivatives, indicating its potential in industrial-scale production (V. Boyarskiy et al., 2010).

Pharmaceutical Applications

- In pharmaceutical research, related compounds have been synthesized as intermediates for drugs like thromboxane receptor antagonists. These studies demonstrate the compound's relevance in developing medications (D. C. W. and C. Mason, 1998).

Environmental Applications

- Research involving fluorinated compounds, similar to 6-Bromo-3-ethoxy-2-fluorobenzoic acid, in environmental science has been conducted. One study used these compounds to detect aromatic metabolites in methanogenic consortia, showcasing its application in environmental monitoring (K. Londry and P. Fedorak, 1993).

Safety and Hazards

While specific safety and hazard information for “6-Bromo-3-ethoxy-2-fluorobenzoic acid” is not available, general safety measures for handling similar chemical compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

6-bromo-3-ethoxy-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTAVRYIRXKBQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-ethoxy-2-fluorobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2531810.png)

![5-(4-bromophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531811.png)

![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2531821.png)

![3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide](/img/structure/B2531822.png)

![2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B2531823.png)

![1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2531826.png)

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2531828.png)